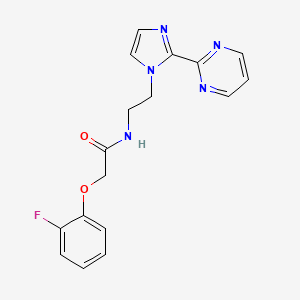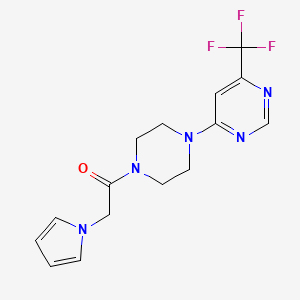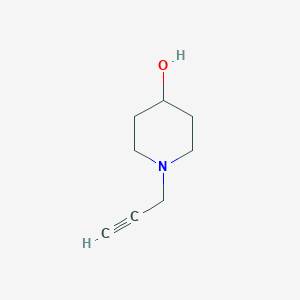
2-(2-fluorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide, also known as FIIN-2, is a small molecule inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs are a family of receptor tyrosine kinases that play important roles in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in the development and progression of various cancers and other diseases. FIIN-2 has shown promising results in preclinical studies as a potential therapeutic agent for FGFR-driven cancers.
Scientific Research Applications
Pharmacophore Design in Medicinal Chemistry
Compounds with imidazole scaffolds, including those related to the query compound, have been explored for their potential as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. These inhibitors are significant for their role in controlling proinflammatory cytokine release. Literature reviews detail the design, synthesis, and activity studies of such compounds, emphasizing the importance of crystal structures of p38 in complex with organic ligands for advancing drug development (Scior et al., 2011).
Optoelectronic Materials
The imidazo[1,2-b]pyridazine scaffold, closely related to the query compound, is highlighted for its relevance in creating novel optoelectronic materials. Research demonstrates that incorporating such heterocyclic nuclei into π-extended conjugated systems significantly benefits the development of luminescent and electroluminescent materials. This includes applications in electronic devices, photoelectric conversion elements, and organic light-emitting diodes (Lipunova et al., 2018).
Antitumor Activity
Studies on pyrrolobenzimidazoles and related compounds, which share structural motifs with the query compound, reveal their significance in cancer treatment. These molecules demonstrate cytotoxicity and antitumor activity, providing a foundation for developing new classes of antitumor agents. The review of their design, chemistry, and biological activities underscores the potential of these compounds in therapeutic applications (Skibo, 1998).
Novel Sedative Hypnotics
Zaleplon, a compound incorporating a pyrimidinyl-imidazolyl ethyl acetamide structure, exemplifies the therapeutic application of such scaffolds in treating insomnia. Preclinical and clinical evaluations have established its efficacy and safety profile, highlighting the benefits of structural exploration in discovering new drugs (Heydorn, 2000).
Purinergic Receptor Antagonists
Recent advancements in medicinal chemistry have identified the utility of imidazo[1,2-a]pyrimidine derivatives as purinergic P2X3 and P2X2/3 receptor antagonists. These findings are significant for developing treatments for various pain-related diseases, showcasing the importance of this scaffold in designing receptor-targeted therapies (Marucci et al., 2019).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c18-13-4-1-2-5-14(13)25-12-15(24)19-8-10-23-11-9-22-17(23)16-20-6-3-7-21-16/h1-7,9,11H,8,10,12H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOQSSUUEMMXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCN2C=CN=C2C3=NC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2721752.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2721753.png)


![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2721759.png)


![N-isobutyl-4-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2721765.png)


![(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2721769.png)


![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2721775.png)